
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one
Overview
Description
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, commonly referred to as 5RS-EDTMP, is a synthetic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that is composed of nitrogen, carbon, and hydrogen atoms and is derived from the parent compound, 5-ethyl-2,6-diaminopyrimidin-4(1H)-one. 5RS-EDTMP is a versatile compound that can be used as a building block for a variety of other compounds, or as a reagent in a variety of chemical reactions. This compound has a wide range of applications in scientific research, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Enantiomeric Pairing and Crystallography
- The synthesis of similar compounds has been explored in the context of crystallography and stereochemistry. A study by Xie, Meyers, and Robinson (2004) investigated an analogous compound, revealing unique phenomena like enantiomeric pairing and superimposition in the asymmetric unit due to its unusual stereochemistry (Xie, Meyers, & Robinson, 2004).
Antifolate and Antitumor Activity
- Research on derivatives of pyrimidines, akin to (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, demonstrates significant antifolate and antitumor activities. Gangjee et al. (2000) synthesized N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its isomers to examine their inhibitory effects on dihydrofolate reductase and tumor cell growth (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Antimicrobial and Antifungal Activities
- Dihydropyrimidine derivatives have broad biological activities, including antibacterial, antiviral, and anticancer properties. A study by Al-Juboori (2020) on new dihydropyrimidine derivatives showed promising antibacterial and antifungal activities (Al-Juboori, 2020).
Inhibitory Effects on Folate Metabolizing Enzymes
- Gangjee et al. (2006) synthesized a series of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives as potential inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating marginal activity against these enzymes (Gangjee, Wang, Queener, & Kisliuk, 2006).
Corrosion Inhibition
- Pyrimidine derivatives, similar in structure to this compound, have been studied for their role in corrosion inhibition. Abdelazim et al. (2021) researched the effect of pyrimidine derivatives on iron corrosion in hydrochloric acid, revealing significant inhibition efficiencies (Abdelazim, Khaled, & Abdelshafy, 2021).
Mechanism of Action
Target of Action
It is identified as an impurity of phenobarbital , which is a well-known anticonvulsant and anti-epileptic drug . Phenobarbital primarily targets the GABA receptors in the central nervous system .
Mode of Action
Considering its association with phenobarbital, it might interact with gaba receptors, enhancing the inhibitory effects of gaba neurotransmission
Biochemical Pathways
If it shares a similar mechanism with phenobarbital, it may influence the gabaergic pathway, enhancing inhibitory neurotransmission .
Result of Action
If it shares a similar mechanism with Phenobarbital, it might enhance inhibitory neurotransmission, leading to decreased neuronal excitability .
properties
IUPAC Name |
6-amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNDYQXPJGNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=N)NC1=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69125-70-8 | |
| Record name | 5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-ETHYL-2,6-DIIMINO-5-PHENYLTETRAHYDROPYRIMIDIN-4(1H)-ONE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DGI011J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)
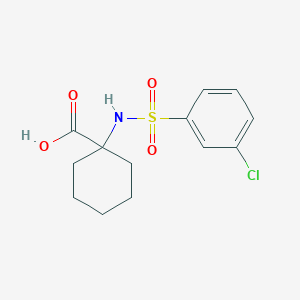
acetate](/img/structure/B3150543.png)

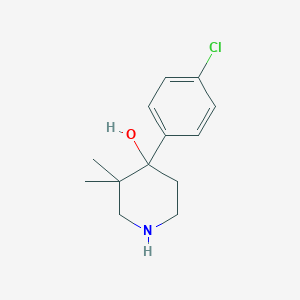
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
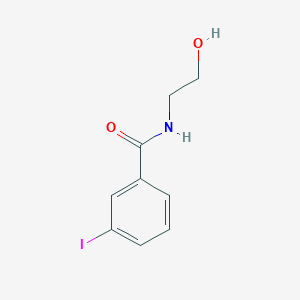
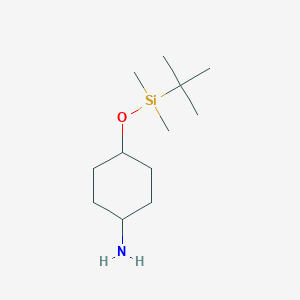

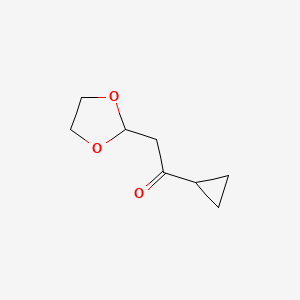

![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)